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Compound of Interest

2,4-Dimethoxy-3-
Compound Name:

methylbenzylamine
CAS No.: 887582-01-6

Cat. No.: B15147290

Get Quote

Executive Summary & Compound Identity

2,4-Dimethoxy-3-methylbenzylamine (CAS: 887582-01-6) is a specialized substituted
benzylamine used primarily as an intermediate in the synthesis of complex pharmaceutical
scaffolds and phenethylamine derivatives.[1] Structurally, it features a trisubstituted benzene
ring (1,2,3,4-substitution pattern) where a methyl group is sterically "sandwiched" between two
methoxy groups, creating a unique electronic and steric environment that is distinct from its
des-methyl analog (2,4-dimethoxybenzylamine).

e IUPAC Name: (2,4-dimethoxy-3-methylphenyl)methanamine
¢ Molecular Formula: C

H
NO

¢ Molecular Weight: 181.23 g/mol
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» Key Precursor: 2,4-Dimethoxy-3-methylbenzaldehyde (CAS: 7149-92-0)[2][3]

Synthesis & Sample Preparation Context

To accurately interpret the spectra, one must understand the sample's origin. This compound is
typically synthesized via the reductive amination of 2,4-dimethoxy-3-methylbenzaldehyde.

e Impurities to Watch:

o Residual Aldehyde: Look for a weak singlet ~10.2 ppm (1H NMR) or signal at ~189 ppm
(13C NMR).

o Alcohol Byproduct: (2,4-dimethoxy-3-methylphenyl)methanol, resulting from over-
reduction. Look for a CH

singlet slightly downfield (~4.6 ppm) compared to the amine.

o Carbonate Salts: If prepared as a free base in air, amine salts may form, shifting the
benzylic CH

and broadening the NH

signal.

Analytical Workflow Diagram

Precursor: Reductive Amination o | Crude Amine
2,4-Dimethoxy-3-methylbenzaldehyde (NH40Ac, NaBH3CN) = (Mixture)

Acid/Base Extraction
or Chromatography

Target:
2,4-Dimethoxy-3-methylbenzylamine

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow defining the sample origin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the high-fidelity characterization of the aldehyde precursor
and standard substituent chemical shift additivity rules for the conversion of -CHO to -CH
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NH

H NMR Data (400 MHz, CDCI )

The aromatic region is simplified by the 1,2,3,4-substitution pattern, leaving only two protons
(H5 and H6) which are ortho to each other.
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concentration

Interpretation Logic:

e The "Sandwich" Methyl: The methyl group at position 3 is flanked by methoxy groups at 2
and 4. This steric crowding prevents free rotation of the methoxy groups, often sharpening
their signals but potentially causing slight broadening of the methyl signal itself due to
restricted relaxation.

e Ortho Coupling: The clean doublet pair (H5/H6) with a

-value of ~8.5 Hz is the diagnostic signature for this substitution pattern, distinguishing it from
isomeric arrangements (e.g., 2,5-dimethoxy-4-methyl).

C NMR Data (100 MHz, CDCI )
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Shift (
Carbon Type Assignment
» PpmM)
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).
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CH
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-N
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Ar-CH 8.0 - 10.0 g methyl ( y

substituents).

Mass Spectrometry (MS)

Method: EI-MS (70 eV) or ESI-MS.

e Molecular lon (M

):
181

o Base Peak:

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15147290?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

164 (Loss of NH
) or

150 (Loss of OMe).

Fragmentation Pathway

The primary fragmentation in Electron Impact (El) is the loss of ammonia to form a stabilized
benzylic cation (tropylium-like species), followed by sequential losses of methyl/methoxy

radicals.

Molecular lon
[M]+ m/z 181

NH3 (17)

[M - NH3]+
Benzylic Cation
m/z 164 (Base Peak)

CH3 (15)

[M - NH3 - CH3]+
m/z 149

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 2,4-dimethoxy-3-methylbenzylamine.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat Oil).
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Wavenumber (cm
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)
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Alkyl (methyl/methoxy) and
2800 — 3000 C-H Stretch a _ Y Y)

aromatic C-H.
1580 - 1610 C=C Aromatic Ring breathing modes.
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1250 & 1040 C-O Stretch

aryl alkyl ethers (OMe).

Out-of-plane bending for
800 — 850 Ar-H Bend _

adjacent hydrogens (H5/H6).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2,4-
Dimethoxy-3-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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